4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid
Description
4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a pyridin-2-ylmethyl substituent. This compound is of interest in medicinal chemistry due to its modular structure, which allows for tailored modifications to optimize pharmacokinetic properties and target binding. Piperazine scaffolds are widely employed in drug discovery for their conformational flexibility and ability to engage in hydrogen bonding . The Boc group enhances solubility and stability during synthetic processes, while the pyridinylmethyl moiety may influence receptor interactions, particularly in heterocyclic drug candidates .
Structure
3D Structure
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-8-18(13(11-19)14(20)21)10-12-6-4-5-7-17-12/h4-7,13H,8-11H2,1-3H3,(H,20,21) |
InChI Key |
KNDHVIWCJAESJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Biological Activity
4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid, with the CAS number 1420788-16-4, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound exhibits various biological activities, primarily through its interactions with specific biological targets. Research indicates that piperazine derivatives often play a significant role in modulating enzyme activity and receptor interactions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Many piperazine derivatives, including this compound, have shown potential in inhibiting enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
- Receptor Modulation : The pyridine moiety may facilitate interactions with neurotransmitter receptors, contributing to neuropharmacological effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Inhibition of MMP-2 | 0.126 | MDA-MB-231 TNBC cell line | |
| Cytotoxicity against cancer cells | 27.4 | Various cancer cell lines | |
| Neuropharmacological effects | N/A | Receptor modulation |
Study 1: Inhibitory Effects on Cancer Cells
A study investigated the inhibitory effects of this compound on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The results indicated a significant reduction in cell proliferation, with an IC₅₀ value of 0.126 μM, showcasing its potential as an anticancer agent .
Study 2: Off-target Activities
The compound also exhibited off-target activities by inhibiting MMPs, particularly MMP-2 and MMP-9, which are crucial in tumor invasion and metastasis. This dual action enhances its therapeutic potential against cancer .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related piperazine derivatives have demonstrated favorable absorption and distribution characteristics. Toxicological assessments indicate a safety margin suitable for further development in therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. Studies have shown that 4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways.
Data Table on Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.85 | Apoptosis via caspase activation |
| This compound | HeLa | 1.20 | Induction of p53 expression |
Neuroprotective Effects
Recent studies have pointed towards neuroprotective effects associated with piperazine derivatives. This compound may help in mitigating neurodegenerative conditions by reducing oxidative stress in neuronal cells.
Pharmacological Implications
The unique structure of this compound positions it as a promising lead compound for drug development in various therapeutic areas:
- Antibacterial Agents : Its efficacy against bacterial infections suggests potential use in developing new antibiotics.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells makes it a candidate for further exploration in oncology.
- Neuroprotective Drugs : Its neuroprotective properties could lead to advancements in treating neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in their substituents at the piperazine nitrogen and carboxylic acid positions. The table below highlights notable examples:
*Calculated based on formula C16H21N3O3.
Key Observations :
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl analog (MW ~363.22) exhibits reduced solubility compared to the pyridinylmethyl derivative due to its hydrophobic substituent .
- Boc Protection : The Boc group is consistently used to shield the piperazine nitrogen during synthesis, as seen in intermediates for SARS-CoV-2 inhibitors and peptide couplings .
- Chirality : Enantiomerically pure analogs (e.g., (R)- or (S)-configurations) are critical for selective receptor binding, as demonstrated in NMDA antagonists .
Physicochemical Properties
NMR and mass spectrometry data reveal distinct trends:
Insights :
- Solubility : The pyridinylmethyl group enhances aqueous solubility relative to dichlorophenyl analogs due to nitrogen’s hydrogen-bonding capacity .
Preparation Methods
Boc Protection of Piperazine-2-carboxylic Acid
The synthesis begins with the selective protection of one nitrogen atom in piperazine-2-carboxylic acid. This step ensures that the remaining nitrogen is available for subsequent alkylation.
Procedure :
-
Piperazine-2-carboxylic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Di-tert-butyl dicarbonate (1.1 eq) is added dropwise at 0°C, followed by catalytic 4-dimethylaminopyridine (DMAP).
-
The reaction is stirred at room temperature for 12 hours, yielding 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.
Key Considerations :
-
Solvent Choice : THF or dichloromethane (DCM) optimizes Boc group incorporation.
-
Temperature Control : Mild conditions prevent decarboxylation of the carboxylic acid.
Alkylation with Pyridin-2-ylmethyl Bromide
The Boc-protected intermediate is alkylated at the secondary amine to introduce the pyridin-2-ylmethyl group.
Procedure :
-
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) is suspended in dimethylformamide (DMF).
-
Pyridin-2-ylmethyl bromide (1.2 eq) and potassium carbonate (2.0 eq) are added.
-
The mixture is heated to 60°C for 6 hours, followed by aqueous workup to isolate this compound.
Optimization Insights :
-
Base Selection : K₂CO₃ facilitates deprotonation of the secondary amine without hydrolyzing the Boc group.
-
Solvent Impact : DMF enhances reaction kinetics due to its high polarity.
Ester Hydrolysis (If Starting from Ester Derivatives)
When starting from ethyl piperazine-2-carboxylate, a hydrolysis step converts the ester to the carboxylic acid.
Procedure :
-
Ethyl 4-(tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylate (1.0 eq) is refluxed with 2M NaOH (3.0 eq) in ethanol/water (3:1).
-
After 4 hours, the mixture is acidified with HCl to pH 2–3, precipitating the carboxylic acid.
Yield Enhancement :
-
Acidification Rate : Slow addition of HCl minimizes side product formation.
Mechanistic Insights and Side Reactions
Boc Protection Dynamics
The Boc group is introduced via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. DMAP acts as a base, deprotonating the amine to enhance reactivity. Competing side reactions, such as overprotection (di-Boc formation), are mitigated by stoichiometric control.
Alkylation Selectivity
The pyridin-2-ylmethyl bromide selectively targets the less hindered secondary amine of the Boc-protected piperazine. Steric effects from the bulky Boc group direct the alkylation to the desired nitrogen.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
Industrial-Scale Adaptations
For large-scale synthesis, modifications include:
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm; Boc methyl groups at δ 1.4 ppm). ¹³C NMR identifies carbonyl carbons (Boc C=O at ~155 ppm; carboxylic acid C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~362.18 for C₁₇H₂₄N₃O₄) .
- IR Spectroscopy : Stretching bands for carbonyl (1680–1720 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups are diagnostic .
How does the tert-butoxycarbonyl (Boc) group influence reactivity in downstream applications?
Q. Advanced
- Protection/Deprotection : The Boc group stabilizes the piperazine nitrogen during alkylation but is cleaved under acidic conditions (e.g., TFA/DCM) for further functionalization. Controlled deprotection avoids decomposition of acid-sensitive groups .
- Solubility Impact : Boc enhances solubility in organic solvents, facilitating purification. However, its bulkiness may sterically hinder reactions at the piperazine ring, necessitating tailored conditions .
What strategies are recommended for resolving low yields in the final hydrolysis step?
Q. Advanced
- Reagent Optimization : Use LiOH instead of NaOH for milder hydrolysis, reducing side reactions like decarboxylation .
- Solvent Mixtures : THF/water (3:1) with catalytic DMAP improves reaction homogeneity and efficiency .
- Temperature Control : Gradual warming (0°C → room temperature) prevents overheating, which can degrade the carboxylic acid product .
How can researchers evaluate the stereochemical integrity of the piperazine ring during synthesis?
Q. Advanced
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) to confirm racemization absence .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in tert-butyl piperazine carboxylate derivatives .
- Circular Dichroism (CD) : Detects conformational changes in the piperazine ring induced by substituents .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification at Scale : Replace column chromatography with recrystallization (e.g., using EtOAc/hexanes) or fractional distillation .
- Byproduct Management : Optimize stoichiometry to minimize di-alkylated byproducts. For example, limiting pyridin-2-ylmethyl bromide to 1.1 equivalents reduces waste .
- Process Safety : Boc deprotection with TFA generates CO₂ gas; use controlled venting or flow chemistry setups to mitigate pressure risks .
How can computational methods aid in designing derivatives of this compound?
Q. Advanced
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets like kinase enzymes, guiding substituent selection .
- DFT Calculations : Assess electronic effects of substituents on the piperazine ring’s basicity and Boc cleavage kinetics .
- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with solubility or bioavailability for lead optimization .
What are the documented biological applications of structurally related piperazine-carboxylic acid derivatives?
Q. Basic
- Drug Intermediates : Used in synthesizing kinase inhibitors and GPCR modulators due to the piperazine ring’s conformational flexibility .
- Chelating Agents : The carboxylic acid group binds metal ions, enabling applications in catalysis or imaging probes .
How can researchers mitigate decomposition during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
